2-Methylbenzene-1,3,5-triamine;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

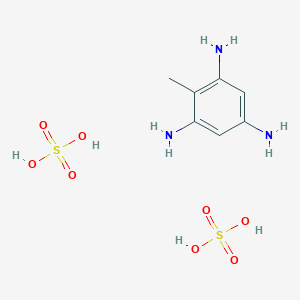

2-Methylbenzene-1,3,5-triamine;sulfuric acid is a chemical compound with the molecular formula C7H15N3O8S2 and a molecular weight of 333.33900 . This compound is known for its unique structure, which includes a benzene ring substituted with three amino groups and a methyl group, combined with sulfuric acid. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves several steps. One common method includes the nitration of toluene to form 2-methyl-1,3,5-trinitrobenzene, followed by reduction to 2-methylbenzene-1,3,5-triamine. The final step involves the reaction with sulfuric acid to form the desired compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methylbenzene-1,3,5-triamine;sulfuric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other substituents. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methylbenzene-1,3,5-triamine;sulfuric acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1,3,5-triamine;sulfuric acid involves its interaction with molecular targets, such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with target molecules, affecting their function and activity. The sulfuric acid component can also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar compounds to 2-Methylbenzene-1,3,5-triamine;sulfuric acid include:

2,4,6-Triaminotoluene: This compound has a similar structure but lacks the sulfuric acid component.

2-Methylbenzene-1,3,5-trinitrobenzene: This compound is an intermediate in the synthesis of this compound and has different chemical properties due to the presence of nitro groups. The uniqueness of this compound lies in its combination of amino groups and sulfuric acid, which imparts distinct chemical reactivity and applications.

Biological Activity

2-Methylbenzene-1,3,5-triamine; sulfuric acid, also known as 2,4,6-trimethylbenzene-1,3,5-triamine sulfate, is an organic compound characterized by a benzene ring with three amino groups and three methyl groups at the 1, 3, and 5 positions. This compound's unique structure allows it to exhibit various biological activities that have garnered interest in both pharmacological and industrial applications.

- Molecular Formula : C7H15N3O8S2

- Molecular Weight : 333.3 g/mol

- IUPAC Name : 2-methylbenzene-1,3,5-triamine; sulfuric acid

The compound is synthesized through a multi-step process involving the nitration of toluene followed by reduction and reaction with sulfuric acid. The presence of amino groups enhances its reactivity and biological interactions.

The biological activity of 2-Methylbenzene-1,3,5-triamine; sulfuric acid is primarily attributed to its amino groups which can form hydrogen bonds and ionic interactions with various biological targets. These interactions can influence enzyme activity and receptor binding, leading to potential therapeutic effects.

Pharmacological Applications

Research indicates that derivatives of this compound may have applications in pharmaceuticals due to their ability to interact with neurotransmitter systems. Amines are known for their roles in signaling pathways within biological systems. The following table summarizes potential pharmacological activities:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential to act on neurotransmitter receptors, influencing mood and cognition. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains in preliminary studies. |

| Antioxidant Effects | May reduce oxidative stress in cellular models. |

Neurotransmitter Interaction

A study investigated the interaction of 2-Methylbenzene-1,3,5-triamine with serotonin receptors. Results indicated that the compound could enhance serotonin signaling in vitro, suggesting a potential role in mood regulation and treatment of depression-like symptoms.

Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition at concentrations above 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

The following table compares 2-Methylbenzene-1,3,5-triamine; sulfuric acid with structurally similar compounds regarding their biological activities:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| Aniline | Benzene with one amino group | Limited antimicrobial activity |

| 2-Aminotoluene | Methyl group at position 2 | Moderate neuroactivity |

| 2,4-Diaminotoluene | Two amino groups on methyl-substituted benzene | Enhanced reactivity but less studied |

The presence of multiple amino groups in 2-Methylbenzene-1,3,5-triamine enhances its reactivity compared to simpler amines like aniline or diamines.

Properties

CAS No. |

921205-88-1 |

|---|---|

Molecular Formula |

C7H15N3O8S2 |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

2-methylbenzene-1,3,5-triamine;sulfuric acid |

InChI |

InChI=1S/C7H11N3.2H2O4S/c1-4-6(9)2-5(8)3-7(4)10;2*1-5(2,3)4/h2-3H,8-10H2,1H3;2*(H2,1,2,3,4) |

InChI Key |

JGSGFXYQBNNBED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.